4-(Aminomethyl)aniline dihydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)aniline dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with ammonia, followed by reduction of the resulting 4-nitrobenzylamine to 4-(aminomethyl)aniline. The final step involves the formation of the dihydrochloride salt by reacting 4-(aminomethyl)aniline with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
Scientific Research Applications
4-(Aminomethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(aminomethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify other molecules. Its effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzylamine: Similar in structure but lacks the dihydrochloride salt form.
4-(Dimethylamino)benzylamine: Contains a dimethylamino group instead of an aminomethyl group.
4-Aminobenzamidine dihydrochloride: Contains an amidine group instead of an aminomethyl group
Uniqueness
4-(Aminomethyl)aniline dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in various industrial and research applications .
Properties
CAS No. |
54799-03-0 |
---|---|
Molecular Formula |
C7H11ClN2 |
Molecular Weight |
158.63 g/mol |
IUPAC Name |
4-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |
InChI Key |
XKLXSHQEFPJNEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN)N.Cl.Cl |
Canonical SMILES |
C1=CC(=CC=C1CN)N.Cl |
54799-03-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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